REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.Cl[CH2:11][CH2:12][O:13][CH2:14][CH2:15]Cl.[I-].[Na+].O.[Cl-].[Na+].O>CN(C)C=O.C(N(CC)CC)C>[CH3:8][C:6]1[CH:5]=[C:4]([CH3:9])[N:3]=[C:2]([N:1]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:7]=1 |f:2.3,4.5.6.7|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=C1)C)C
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Name
|
|
Quantity
|
57.5 mL
|
Type
|
reactant
|
Smiles
|
ClCCOCCCl
|
Name
|
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
137 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
O.[Cl-].[Na+].O
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Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (5×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases were concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Water (500 mL) and concentrated aqueous hydrochloric acid (35 mL) were added
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
WASH
|
Details
|
the aqueous phase washed with ethyl acetate (200 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous phase was made basic with the addition of concentrated aqueous sodium hydroxide (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with isopropyl acetate (5×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phases was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC(=C1)C)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |